molecular formula C16H15Cl2N3O2 B1664421 N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride CAS No. 170449-18-0

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride

Cat. No. B1664421
M. Wt: 352.2 g/mol
InChI Key: WDJDYIUSDDVWKB-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as key components in certain pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride” would likely include a quinazoline core, substituted with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions .

Scientific Research Applications

  • 8-Hydroxyquinolines : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ- based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

  • 3-Chlorophenylhydrazine hydrochloride : This is another compound that has a similar structure to the one you mentioned . It’s used in various chemical reactions, but the specific applications aren’t mentioned in the source .

properties

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJDYIUSDDVWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent)
Record name Tyrphostin AG 1478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4057891
Record name Tyrphostin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride

CAS RN

170449-18-0, 153436-53-4
Record name 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170449-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin AG 1478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-1478 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SPH Alexander, A Mathie… - British Journal of …, 2006 - search.proquest.com
S128 ErbB family Alexander et alErbB familyOverview: ErbB family receptors (ENSF00000000164, provisional nomenclature) are cell-surface receptors, which, when activated by …
Number of citations: 4 search.proquest.com
E Boateng, JT deKay, SM Peterson, J Boles, N Pinnette… - Life sciences, 2020 - Elsevier
Neuregulin-1β (NRG-1) is a membrane-bound or secreted growth and differentiation factor that mediates its action by binding to ErbB receptors. Circulating levels of NRG-1 are …
Number of citations: 2 www.sciencedirect.com
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2008 - ncbi.nlm.nih.gov
Overview: ErbB family receptors (ENSF00000000164, provisional nomenclature) are cell-surface receptors, which, when activated by members of the epidermal growth factor (EGF) …
Number of citations: 3 www.ncbi.nlm.nih.gov
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2007 - ncbi.nlm.nih.gov
Overview: GDNF family receptors (provisional nomenclature, ENSF00000001137) are glycosylphosphatidylinositol-linked cell-surface receptors, which, when activated by members of …
Number of citations: 4 www.ncbi.nlm.nih.gov
NEBEB ErbB, EIDEE ENSG00000178568 - Drugs - europepmc.org
Overview: GDNF family receptors (provisional nomenclature, ENSF00000001137) are glycosylphosphatidylinositol-linked cell-surface receptors, which, when activated by members of …
Number of citations: 0 europepmc.org
NEBEB ErbB, EIDEE ENSG00000178568 - Drugs - ncbi.nlm.nih.gov
Overview: GDNF family receptors (provisional nomenclature, ENSF00000001137) are glycosylphosphatidylinositol-linked cell-surface receptors, which, when activated by members of …
Number of citations: 2 www.ncbi.nlm.nih.gov
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2008 - ncbi.nlm.nih.gov
8-OH-DPAT 8-hydroxy-2-(di-n-propylamino) tetralin BIOTREND, Sigma-Aldrich, Tocris Bioscience 9-AC Anthracene-9-carboxylic acid BIOTREND, Sigma-Aldrich, Tocris Bioscience …
Number of citations: 3 www.ncbi.nlm.nih.gov
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2007 - ncbi.nlm.nih.gov
15-(S)-HPETE 15-(S)-hydroperoxyeicosatetraenoic acid BIOTREND, Sigma-Aldrich 15deoxy-PGJ2 also known as 15-deoxy-A-12, 14-PGJ2 Sigma-Aldrich, Tocris 1S, 3R-ACPD 1-…
Number of citations: 5 www.ncbi.nlm.nih.gov

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